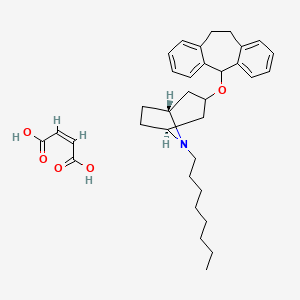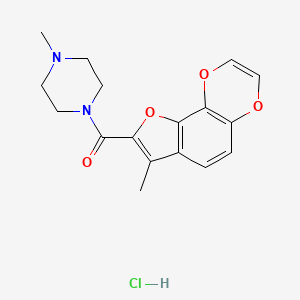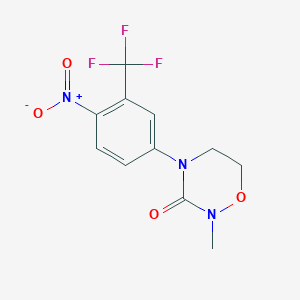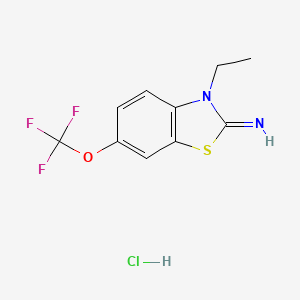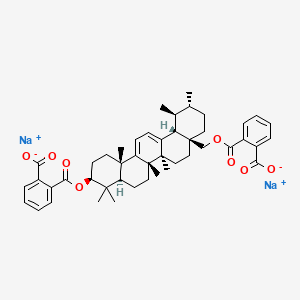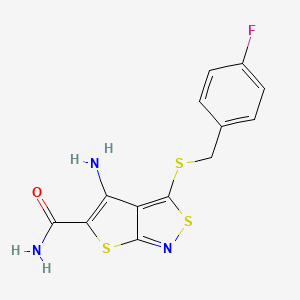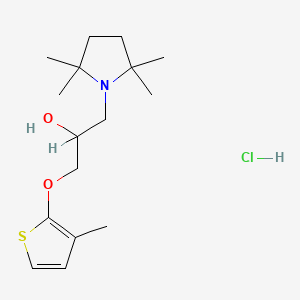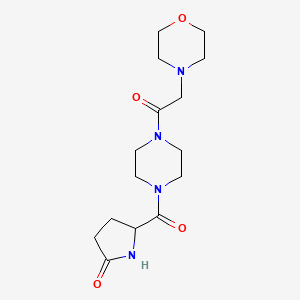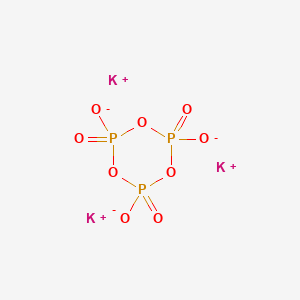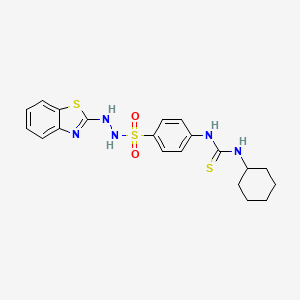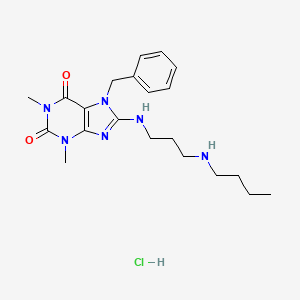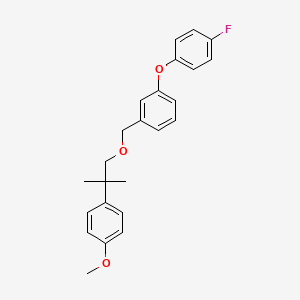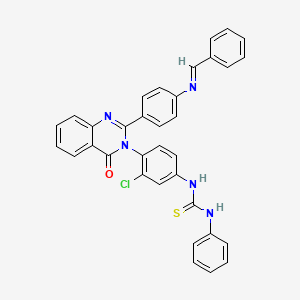
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound with a unique structure that combines elements of thiourea, quinazoline, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.
Introduction of the Phenylmethylene Group: This step involves the reaction of the quinazoline intermediate with a phenylmethylene reagent.
Thiourea Formation: The final step involves the reaction of the intermediate with thiourea to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea structures but different substituents.
Quinazoline Derivatives: Compounds with the quinazoline core but different functional groups.
Phenylmethylene Derivatives: Compounds with the phenylmethylene group but different core structures.
Uniqueness
Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is unique due to its specific combination of functional groups and structural elements. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
83408-64-4 |
|---|---|
Molecular Formula |
C34H24ClN5OS |
Molecular Weight |
586.1 g/mol |
IUPAC Name |
1-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]-3-chlorophenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H24ClN5OS/c35-29-21-27(38-34(42)37-26-11-5-2-6-12-26)19-20-31(29)40-32(39-30-14-8-7-13-28(30)33(40)41)24-15-17-25(18-16-24)36-22-23-9-3-1-4-10-23/h1-22H,(H2,37,38,42) |
InChI Key |
WNTOIUYPEDSEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=C(C=C(C=C5)NC(=S)NC6=CC=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12759747.png)
